

Spectroscopic Profile of 2,3-Dibromothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromothiophene

Cat. No.: B118489

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromothiophene** (CAS No. 3140-93-0), a key intermediate in organic synthesis. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2,3-Dibromothiophene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent	Spectrometer Frequency (MHz)
7.24	Doublet	Not Reported	CDCl ₃	400.13
6.90	Doublet	Not Reported	CDCl ₃	400.13
7.248	Doublet	5.83	CDCl ₃	300
6.907	Doublet	5.83	CDCl ₃	300
7.06	Doublet	5.75	Cyclohexane	300
6.77	Doublet	5.75	Cyclohexane	300

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent
128.2	CDCl ₃
127.5	CDCl ₃
114.8	CDCl ₃
111.0	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Peak List (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100	Weak	C-H stretch (aromatic)
1510	Medium	C=C stretch (aromatic ring)
1415	Medium	C=C stretch (aromatic ring)
1180	Strong	C-H in-plane bend
825	Strong	C-H out-of-plane bend
680	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
240	50	[M] ⁺ (with ²⁷⁹ Br, ¹⁸¹ Br)
242	100	[M] ⁺ (with ¹⁷⁹ Br, ¹⁸¹ Br or ²⁸¹ Br, ¹⁷⁹ Br)
244	50	[M] ⁺ (with ²⁸¹ Br, ¹⁸¹ Br)
161/163	Moderate	[M-Br] ⁺
82	Moderate	[C ₄ H ₂ S] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **2,3-Dibromothiophene** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- NMR Spectrometer (e.g., 300 MHz or 400 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2,3-Dibromothiophene** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. The solution should be clear and free of any particulate matter.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution into a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, and number of scans.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,3-Dibromothiophene**.

Materials:

- **2,3-Dibromothiophene** sample
- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Pipettes
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **2,3-Dibromothiophene** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue after the measurement.

Procedure (using Salt Plates for Liquid Film):

- Sample Application: Place a small drop of **2,3-Dibromothiophene** onto one salt plate.
- Film Formation: Carefully place the second salt plate on top of the first to create a thin liquid film between the plates.
- Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.
- Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,3-Dibromothiophene**.

Materials:

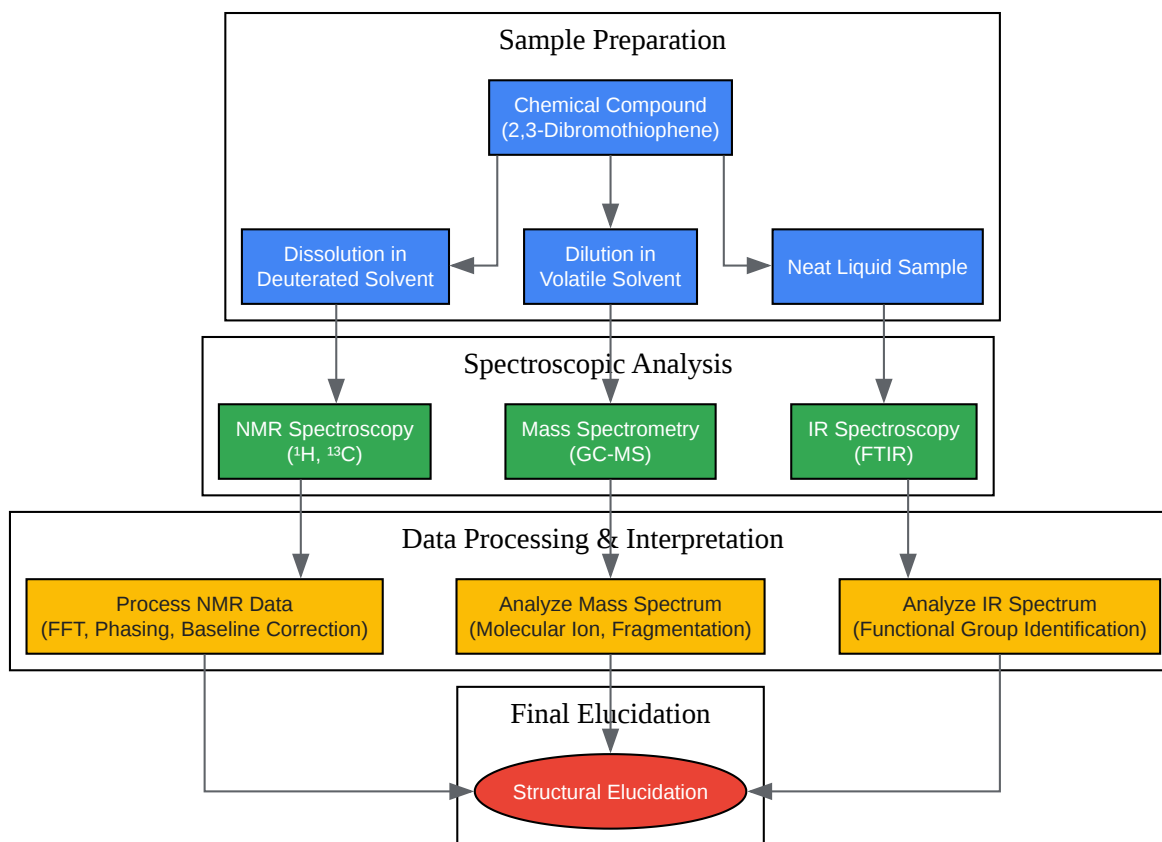
- **2,3-Dibromothiophene** sample
- Volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with an appropriate capillary column (e.g., non-polar).
- Autosampler vials

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,3-Dibromothiophene** (approximately 1 mg/mL) in a volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program, injector temperature, and carrier gas flow rate.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.
- Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- Data Acquisition: The sample is vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.
- Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to **2,3-Dibromothiophene**. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and standardized protocols to aid researchers in the identification and characterization of **2,3-Dibromothiophene**. The presented information is crucial for quality control, reaction monitoring, and the development of novel synthetic methodologies.

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